molecular formula C15H24N4O5 B1448982 Pro-Pro-Gln CAS No. 856170-98-4

Pro-Pro-Gln

Cat. No. B1448982
CAS RN: 856170-98-4
M. Wt: 340.37 g/mol
InChI Key: FYKUEXMZYFIZKA-DCAQKATOSA-N
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Description

“Pro-Pro-Gln” is a tripeptide composed of two proline (Pro) residues followed by a glutamine (Gln) residue . It is a part of larger peptides and proteins, and plays a role in their structure and function .


Synthesis Analysis

The synthesis of Pro from Gln requires 8 mol of ATP/mol of product . Proline is one of the main substrates for collagen biosynthesis and is required to form the collagen molecule . The availability of Proline determines the rate of collagen biosynthesis and demand for Proline in fibroblasts is predominantly met by conversion from Glutamine .

Scientific Research Applications

Neuroscience: Modulation of Neurotransmitter Activities

“Pro-Pro-Gln” is structurally related to neuropeptides that influence a wide range of neurotransmitter and neuromodulator activities. It has implications in the study of social behaviors, emotional reactivity, and cognitive functions . Research in this area could lead to a better understanding of how certain peptide sequences affect brain function and behavior.

Oncology: Amino Acid Starvation Therapy

In cancer research, amino acid sequences similar to “Pro-Pro-Gln” are being explored for their potential in amino acid starvation therapy. This therapeutic strategy targets the metabolic needs of cancer cells, potentially leading to cell death and offering a novel approach to cancer treatment .

Biotechnology: Enzyme Production

The tripeptide sequence can be significant in the production of enzymes like transglutaminase, which has applications in food processing. Studies focus on the overexpression of such enzymes in various hosts for industrial use .

Pharmacology: Drug Development

In pharmacology, peptides containing sequences like “Pro-Pro-Gln” are being investigated for their role in drug resistance mechanisms and as potential drug targets. This research is crucial for developing new medications and understanding how cancer cells evade existing treatments .

Molecular Biology: Protein Synthesis and Modification

“Pro-Pro-Gln” may be involved in the synthesis and modification of proteins. Its study can contribute to molecular biology techniques such as the production of recombinant proteins and the exploration of protein structure-function relationships .

Biochemistry: Cellular Metabolism and Function

Research in biochemistry may utilize “Pro-Pro-Gln” to study cellular metabolism and function. It can help in understanding the role of specific amino acid sequences in metabolic pathways and their impact on cell physiology .

Food Science: Nutritional Supplements

The tripeptide is structurally related to glutamine, which is known for its role in nutrition. Studies could explore the use of “Pro-Pro-Gln” as a dietary supplement to improve intestinal health and immune responses .

Clinical Applications: Therapeutic Potentials

Finally, “Pro-Pro-Gln” and related peptides have therapeutic potential in clinical applications. They could be used in treatments for various conditions, including neurological disorders and metabolic diseases, by modulating physiological functions .

Future Directions

The future directions for the study of “Pro-Pro-Gln” could involve further investigation into its role in collagen biosynthesis and its potential applications in pharmacotherapy of connective tissue diseases . Additionally, the Proline–Glutamine–Asparagine–Arginine metabolic axis in amino acid starvation cancer therapy is an area of active research .

properties

IUPAC Name

(2S)-5-amino-5-oxo-2-[[(2S)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O5/c16-12(20)6-5-10(15(23)24)18-13(21)11-4-2-8-19(11)14(22)9-3-1-7-17-9/h9-11,17H,1-8H2,(H2,16,20)(H,18,21)(H,23,24)/t9-,10-,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYKUEXMZYFIZKA-DCAQKATOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pro-Pro-Gln

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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